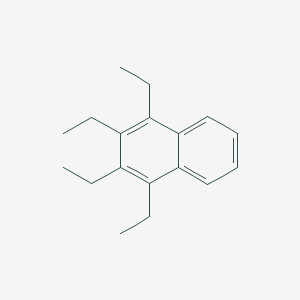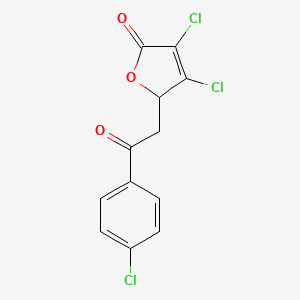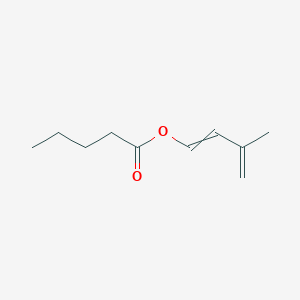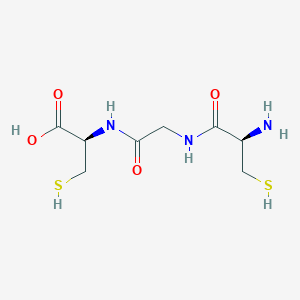![molecular formula C13H24OSi2 B14258431 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane CAS No. 402836-87-7](/img/structure/B14258431.png)
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane typically involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation. The process can be summarized as follows:
Reactants: Phenylsilane, isopropyl alcohol
Catalyst: Transition metal catalysts such as platinum or palladium
Conditions: Elevated temperatures (around 100-150°C), inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The phenyl group can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone, typically under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various substituted organosilanes
Applications De Recherche Scientifique
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved often include:
Formation of Siloxane Bonds: Through condensation reactions with silanols.
Substitution Reactions: Where the phenyl group is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-disilane
- 1,1,2,2-Tetraphenylethylene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is unique due to its specific combination of silicon atoms with phenyl and isopropyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
402836-87-7 |
|---|---|
Formule moléculaire |
C13H24OSi2 |
Poids moléculaire |
252.50 g/mol |
Nom IUPAC |
[dimethyl(phenyl)silyl]-dimethyl-propan-2-yloxysilane |
InChI |
InChI=1S/C13H24OSi2/c1-12(2)14-16(5,6)15(3,4)13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clé InChI |
MHMWBTPAUSYAQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(C)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
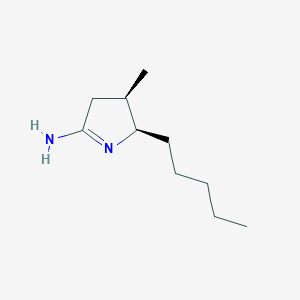
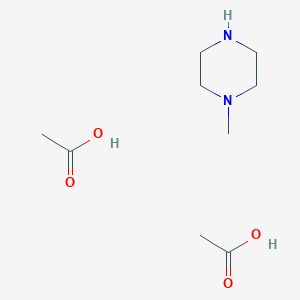
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)


![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

